4-(Benzyloxy)-2-chloro-3-methylbenzoic acid
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Overview
Description
4-(Benzyloxy)-2-chloro-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-3-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group can yield the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-3-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
4-(Benzyloxy)-2-chloro-3-methylphenol: Similar structure but with a phenol group instead of a carboxylic acid.
Uniqueness
4-(Benzyloxy)-2-chloro-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-13(8-7-12(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
XYFKIXPDOLTYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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